molecular formula C14H10N6O4S B12648408 1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl- CAS No. 81645-87-6

1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl-

Cat. No.: B12648408
CAS No.: 81645-87-6
M. Wt: 358.33 g/mol
InChI Key: GLYYPVZSSUURQB-UHFFFAOYSA-N
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Description

1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl- is a complex organic compound that belongs to the tetrazole family Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a phenyl group, a dinitrophenyl group, and a thioether linkage

Preparation Methods

The synthesis of 1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of nitriles with azides under acidic or basic conditions.

    Introduction of the Dinitrophenyl Group: The dinitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a dinitrobenzene derivative.

    Thioether Formation: The thioether linkage is formed by reacting a thiol with a suitable electrophile, such as a halomethyl derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The phenyl and dinitrophenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π interactions.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as high-energy materials and explosives.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.

Mechanism of Action

The mechanism of action of 1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl- involves its interaction with molecular targets through various pathways:

    Binding to Enzymes: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

    Interaction with Receptors: It can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    Formation of Reactive Intermediates: The compound can undergo metabolic transformations to form reactive intermediates that interact with biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl- can be compared with other tetrazole derivatives, such as:

    1H-Tetrazole, 5-(3,5-dinitrophenyl)-: Similar in structure but lacks the thioether linkage, which may affect its reactivity and applications.

    1H-Tetrazole, 5-(phenyl)-:

    1H-Tetrazole, 5-(methylthio)-: Contains a simpler thioether group, which may influence its stability and reactivity.

The uniqueness of 1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl- lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

81645-87-6

Molecular Formula

C14H10N6O4S

Molecular Weight

358.33 g/mol

IUPAC Name

5-[(3,5-dinitrophenyl)methylsulfanyl]-1-phenyltetrazole

InChI

InChI=1S/C14H10N6O4S/c21-19(22)12-6-10(7-13(8-12)20(23)24)9-25-14-15-16-17-18(14)11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

GLYYPVZSSUURQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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